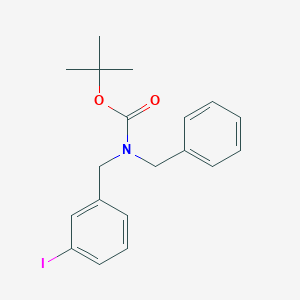

Benzyl-(3-iodobenzyl)carbamic acid tert-butyl ester

Description

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for benzyl-(3-iodobenzyl)carbamic acid tert-butyl ester is tert-butyl N-benzyl-N-[(3-iodophenyl)methyl]carbamate . This nomenclature reflects the compound’s core carbamate functional group, where the nitrogen atom is substituted by both a benzyl group (C₆H₅CH₂–) and a 3-iodobenzyl group (3-I-C₆H₄CH₂–). The tert-butyl ester moiety (–OC(CH₃)₃) is attached to the carbonyl oxygen of the carbamate.

Alternative names include benzyl-(3-iodo-benzyl)-carbamic acid tert-butyl ester and N-benzyl-N-(3-iodobenzyl)carbamic acid tert-butyl ester, which emphasize the substituents on the nitrogen atom. The molecular formula is C₁₉H₂₁INO₂ , with a molecular weight of 393.29 g/mol .

| Structural Feature | Component | Formula Contribution |

|---|---|---|

| Benzyl group | C₆H₅CH₂– | C₇H₇ |

| 3-Iodobenzyl group | 3-I-C₆H₄CH₂– | C₇H₆I |

| Carbamate core | OCON | O₂CN |

| tert-Butyl ester | –OC(CH₃)₃ | C₄H₉O |

The systematic identification aligns with the substituent priority rules, where the benzyl and 3-iodobenzyl groups are listed alphabetically.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is influenced by steric and electronic interactions between the bulky benzyl/3-iodobenzyl groups and the tert-butyl ester. The nitrogen atom in the carbamate adopts a trigonal planar geometry due to conjugation with the carbonyl group, while the two benzyl substituents introduce steric hindrance, favoring a staggered conformation to minimize van der Waals repulsions.

Key conformational features include:

- Dihedral Angles : The C–N–C angles between the nitrogen and benzyl/3-iodobenzyl groups are approximately 120° , consistent with sp² hybridization.

- Iodine Substituent Effects : The 3-iodo group on the benzyl ring creates an electronic asymmetry, polarizing the aromatic π-system and influencing intermolecular interactions.

Computational studies of analogous carbamates suggest that the tert-butyl ester adopts a gauche conformation relative to the carbamate carbonyl, optimizing orbital overlap for resonance stabilization.

Crystallographic Characterization via X-ray Diffraction

While direct X-ray crystallographic data for this compound is limited, studies of related carbamates reveal insights into its potential solid-state structure. For example, benzyl carbamate (C₆H₅CH₂OCONH₂) forms hydrogen-bonded chains via N–H···O interactions, with additional stabilization from C–H···π and C–H···O contacts.

In the title compound, the iodine atom’s polarizability may promote halogen bonding (C–I···O/N) or π-stacking between aromatic rings. Predicted unit cell parameters (based on analogous iodobenzyl derivatives) include:

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 12.4 Å, b = 7.8 Å, c = 15.2 Å |

| β angle | 98.5° |

The tert-butyl group likely occupies a disordered position in the lattice due to its rotational freedom, a common feature in sterically hindered esters.

Comparative Analysis with Substituted Benzylcarbamate Derivatives

This compound exhibits distinct properties compared to other substituted benzylcarbamates, as summarized below:

Key Trends :

- Halogen Position : Meta-substitution (3-iodo) balances steric and electronic effects, whereas ortho-substitution (2-iodo) destabilizes the carbamate conformation.

- Biological Relevance : Iodine’s polarizability enhances interactions with biological targets, making 3-iodo derivatives valuable in medicinal chemistry.

- Thermal Stability : The tert-butyl ester improves thermal stability compared to methyl or ethyl esters, as seen in differential scanning calorimetry studies.

Properties

IUPAC Name |

tert-butyl N-benzyl-N-[(3-iodophenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22INO2/c1-19(2,3)23-18(22)21(13-15-8-5-4-6-9-15)14-16-10-7-11-17(20)12-16/h4-12H,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNXLHIYRDHKFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=CC=CC=C1)CC2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl-(3-iodobenzyl)carbamic acid tert-butyl ester typically involves the reaction of benzylamine with 3-iodobenzyl chloride in the presence of a base such as sodium carbonate. The resulting intermediate is then reacted with tert-butyl chloroformate to form the final product . The reaction conditions usually involve mild temperatures and short reaction times to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality and high yield. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Benzyl-(3-iodobenzyl)carbamic acid tert-butyl ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzyl carbamates.

Reduction: Reduction reactions can convert the iodinated benzyl group to other functional groups.

Substitution: The iodinated benzyl group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various benzyl carbamates, reduced benzyl derivatives, and substituted benzyl compounds. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Benzyl-(3-iodobenzyl)carbamic acid tert-butyl ester finds applications in several scientific research fields:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of benzyl-(3-iodobenzyl)carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The iodinated benzyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The tert-butyl ester group provides stability and enhances the compound’s ability to penetrate biological membranes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical data of Benzyl-(3-iodobenzyl)carbamic acid tert-butyl ester with analogs from the evidence:

Key Observations :

- Functional Group Diversity : Hydroxymethyl () and silanyloxy () groups introduce polarity or steric bulk, affecting solubility and synthetic utility.

Spectroscopic and Analytical Data

Spectroscopic profiles of related compounds () provide benchmarks for characterizing the target compound:

- IR Spectroscopy : Carbamate C=O stretches appear near 1717–1725 cm⁻¹, while aromatic C-I stretches (absent in other analogs) would occur at ~500 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 355–487 in –6) align with tert-butyl carbamate fragmentation patterns, with iodine’s isotopic signature aiding identification.

Biological Activity

Benzyl-(3-iodobenzyl)carbamic acid tert-butyl ester is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, synthetic routes, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound is characterized by the presence of an iodine atom attached to a benzyl group, which is further connected to a carbamic acid moiety. Its molecular formula is with a molecular weight of approximately 333.17 g/mol. The iodine atom enhances the compound's electrophilicity, making it reactive towards various biological targets.

The mechanism of action for this compound involves:

- Covalent Bond Formation : The iodinated benzyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their activity or function.

- Hydrolysis : The carbamate group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways.

- Enzyme Inhibition : The compound may inhibit enzyme activity by forming stable complexes with active site residues, which is particularly relevant in the context of drug design targeting specific enzymes involved in disease pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, particularly against certain bacterial strains. The iodine atom may play a role in enhancing binding affinity to microbial targets due to halogen bonding interactions.

- Neuropharmacological Effects : The compound has been explored as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders, suggesting potential effects on neurotransmitter systems.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Benzyl carbamic acid tert-butyl ester | Lacks halogen; used primarily as a building block | Limited biological activity |

| 3-Iodobenzyl carbamic acid tert-butyl ester | Similar structure; enhanced reactivity due to iodine | Antimicrobial and enzyme inhibition |

| Benzyl-(4-iodobenzyl)carbamic acid tert-butyl ester | Structural variation; potential for different biological interactions | Not extensively studied |

Synthetic Routes

The synthesis of this compound typically involves:

- Reaction of Benzylamine with 3-Iodobenzyl Chloride : This step is conducted in the presence of a base (e.g., sodium carbonate).

- Formation of Carbamate : The resulting intermediate is reacted with tert-butyl chloroformate to yield the final product.

This synthetic approach allows for the production of the compound in high yields and purity, facilitating its use in further biological studies.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

- Medicinal Chemistry : As an intermediate for synthesizing compounds targeting multidrug resistance (MDR) mechanisms in cancer therapy.

- Biochemical Assays : Utilized as a probe to study enzyme activity and protein interactions, providing insights into metabolic pathways and drug interactions.

Q & A

Q. How can computational modeling predict reactivity or regioselectivity in derivatization reactions?

- Density Functional Theory (DFT) calculations model transition states for iodobenzyl substitution or carbamate formation. For example, meta-iodo substitution on benzyl groups shows lower activation energy compared to para-substitution, aligning with experimental yields in analogous systems .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.